Methyl 3,5-dibromobenzoate
Overview
Description
Methyl 3,5-dibromobenzoate is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring, and a methyl ester group is attached to the carboxyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Mechanism of Action
Methyl 3,5-dibromobenzoate is a chemical compound with the molecular formula C8H6Br2O2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dibromobenzoate can be synthesized through the bromination of methyl benzoate. The process involves the following steps:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 3rd and 5th positions.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Bromination: Using industrial-grade bromine and catalysts, the reaction is scaled up in large reactors with efficient temperature control and mixing.
Continuous Purification: Advanced purification techniques such as continuous distillation or crystallization are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dibromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form methyl 3,5-dibromobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates such as methyl 3,5-diaminobenzoate.
Reduction: Methyl 3,5-dibromobenzyl alcohol.
Oxidation: 3,5-dibromobenzoic acid.
Scientific Research Applications
Methyl 3,5-dibromobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3,5-dibromobenzoate: Similar structure but with an amino group at the 2nd position.
Methyl 3,5-dibromobenzyl alcohol: Similar structure but with a hydroxyl group instead of the ester group.
3,5-Dibromobenzoic acid: Similar structure but with a carboxyl group instead of the ester group.
Uniqueness
Methyl 3,5-dibromobenzoate is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl ester group. This combination provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining stability under different conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 3,5-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMAWUZTAIOCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347467 | |
Record name | Methyl 3,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51329-15-8 | |
Record name | Methyl 3,5-dibromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51329-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,5-dibromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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